molecular formula C23H17ClN2O3 B11348435 6-chloro-N-(4-methylbenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

6-chloro-N-(4-methylbenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11348435
M. Wt: 404.8 g/mol
InChI Key: GBIWSIDOQMCRBK-UHFFFAOYSA-N
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Description

6-Chloro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and drug discovery. This compound features a chromene core, which is known for its diverse biological activities, and is further functionalized with chloro, methylphenyl, and pyridinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with 4-methylbenzylamine and 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process might include crystallization or chromatography techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various functionalized analogs.

Scientific Research Applications

6-Chloro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It may be investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • 6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 2-Ethyl-6-chloro imidazo[1,2-a]pyridine

Uniqueness

6-Chloro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and the chromene core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

6-chloro-N-[(4-methylphenyl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C23H17ClN2O3/c1-15-5-7-16(8-6-15)14-26(22-4-2-3-11-25-22)23(28)21-13-19(27)18-12-17(24)9-10-20(18)29-21/h2-13H,14H2,1H3

InChI Key

GBIWSIDOQMCRBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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